

Egfr-IN-144: A Multi-Targeted Kinase Inhibitor for Cancer Research

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An In-depth Technical Guide on the Synthesis, Chemical Properties, and Biological Activity of **Egfr-IN-144**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-144, also identified as Compound 4B, is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.[1][2][3][4][5] As a 1,2,3-triazole hybrid compound, it represents a class of molecules under investigation for their potential as multi-faceted anticancer agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of **Egfr-IN-144**, intended to support researchers and professionals in the fields of oncology and drug development.

Chemical Properties and Data

Egfr-IN-144 is characterized by the following chemical and physical properties. The quantitative data is summarized in the table below for clarity and comparative analysis.



Property	Value	Reference	
IUPAC Name	(E)-1-(1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one	N/A	
Synonyms	Egfr-IN-144, Compound 4B	[1][2][3][4][5]	
Molecular Formula	C20H17Cl2N3O3	N/A	
Molecular Weight	418.27 g/mol	N/A	
SMILES	COC1=CC=C(C=C1OC)/C=C/ C(C2=C(N(N=N2)C3=C(CI)C= C(CI)C=C3)C)=O	N/A	
Physical State	Solid	olid N/A	
Solubility	Soluble in DMSO	N/A	

Biological Activity

Egfr-IN-144 exhibits a dual mechanism of action, inhibiting both EGFR and tubulin polymerization. This multi-targeted approach may offer advantages in overcoming resistance mechanisms associated with single-target therapies.

Target/Assay	IC50 / GI50	Molar Concentration	Reference
EGFR Inhibition	0.639 μg/mL	~1.53 μM	[1][2][3]
Tubulin Polymerization Inhibition	7.339 μg/mL	~17.55 μM	[1][2][3]
Cytotoxicity (Cancer Cell Lines)	Nanomolar range	N/A	[1][2][3]

Cellular Effects:

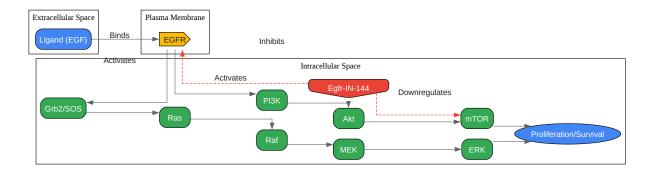


- Downregulates the expression of mTOR, TNF-α, and IL-6.[1][2][3]
- Induces cell cycle arrest at the G1/S phase.[1][2][3][5]
- Promotes apoptosis.[1][2][3][4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures related to **Egfr-IN-144**, the following diagrams have been generated using the DOT language.

EGFR Signaling Pathway

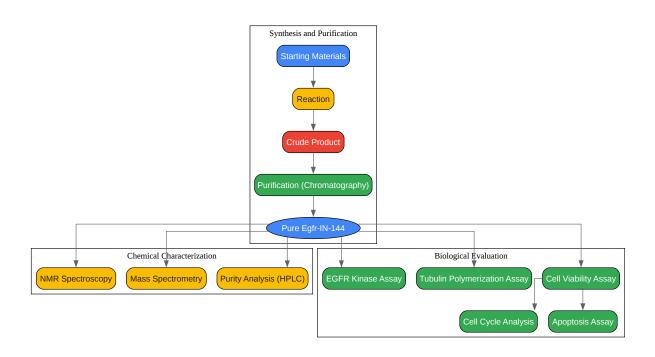


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Caption: EGFR signaling pathway and points of inhibition by Egfr-IN-144.

Experimental Workflow for Synthesis and Characterization





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Caption: General workflow for the synthesis and evaluation of Egfr-IN-144.

Experimental Protocols



Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide representative methodologies for the key experiments cited in the characterization of **Egfr-IN-144**.

Synthesis of 1,2,3-Triazole Hybrids (General Procedure)

The synthesis of 1,2,3-triazole hybrids, such as **Egfr-IN-144**, often involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".

Materials:

- Appropriately substituted terminal alkyne
- Appropriately substituted organic azide
- Copper(I) catalyst (e.g., copper(I) iodide)
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane, THF)

- Dissolve the terminal alkyne and organic azide in the chosen solvent in a reaction vessel.
- Add the base to the mixture.
- Add the copper(I) catalyst to initiate the reaction.
- Stir the reaction mixture at room temperature for the time required for the reaction to complete, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent.
- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired 1,2,3-triazole hybrid.



In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

Materials:

- Recombinant human EGFR kinase
- Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
- ATP
- Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
- Egfr-IN-144 in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
- 96-well plates
- Plate reader

- Prepare serial dilutions of **Egfr-IN-144** in kinase buffer.
- In a 96-well plate, add the EGFR enzyme, peptide substrate, and the diluted Egfr-IN-144 or vehicle control (DMSO).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
- Measure the signal using a plate reader.



• Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Materials:

- · Purified tubulin
- Tubulin polymerization buffer (e.g., PIPES, MgCl₂, EGTA)
- GTP
- Egfr-IN-144 in DMSO
- 96-well plate
- Spectrophotometer with temperature control

- Prepare serial dilutions of Egfr-IN-144 in polymerization buffer.
- In a pre-warmed 96-well plate, add the diluted **Egfr-IN-144** or vehicle control.
- Initiate polymerization by adding a cold solution of tubulin and GTP to each well.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.
- Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
 An increase in absorbance indicates tubulin polymerization.
- Plot the absorbance versus time to generate polymerization curves.
- Calculate the percentage of inhibition of polymerization for each concentration and determine the IC₅₀ value.



Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- Egfr-IN-144 in DMSO
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 70% ethanol)
- Propidium iodide (PI) staining solution with RNase A
- Flow cytometer

- Seed cells in culture plates and allow them to adhere.
- Treat the cells with various concentrations of Egfr-IN-144 or vehicle control for a specified time (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C.
- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark to allow for DNA staining.
- Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.



 Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

Egfr-IN-144 is a promising multi-targeted inhibitor with activity against both EGFR and tubulin polymerization. Its ability to induce cell cycle arrest and apoptosis in cancer cells warrants further investigation. The data and protocols presented in this technical guide provide a foundation for researchers to explore the therapeutic potential of this and similar 1,2,3-triazole hybrid compounds in the development of novel anticancer agents. Further studies are needed to fully elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.

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